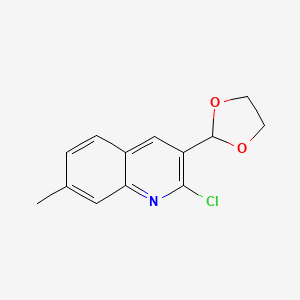
2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline typically involves the reaction of quinoline derivatives with ethylene glycol in the presence of a catalyst. One common method includes refluxing quinoline with ethylene glycol in toluene containing p-toluenesulfonic acid . This reaction leads to the formation of the desired intermediate, which can then be further processed to obtain the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
化学反应分析
Types of Reactions: 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
相似化合物的比较
- 2-Chloro-3-(1,3-dioxolan-2-yl)-quinoline
- 2-Chloro-3-(1,3-dioxolan-2-yl)-4-fluorobenzaldehyde
- 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile
Comparison: Compared to its analogs, 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline is unique due to the presence of the methyl group at the 7th position. This structural variation can influence its reactivity, biological activity, and overall properties. For example, the presence of the methyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes.
属性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
2-chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline |
InChI |
InChI=1S/C13H12ClNO2/c1-8-2-3-9-7-10(13-16-4-5-17-13)12(14)15-11(9)6-8/h2-3,6-7,13H,4-5H2,1H3 |
InChI 键 |
YEBLFDLIDYAAMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3OCCO3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















